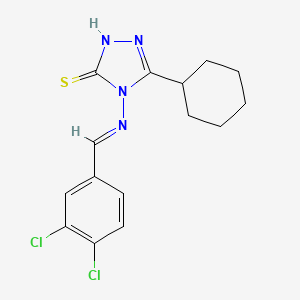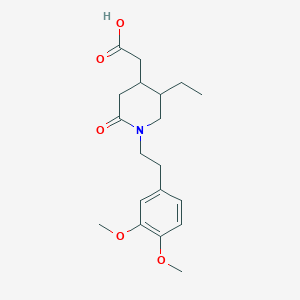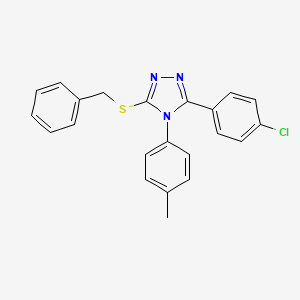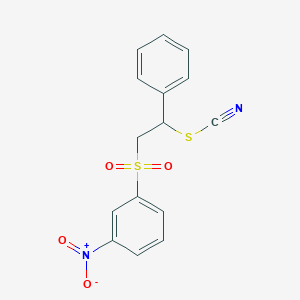![molecular formula C21H16BrN3O3 B11977615 ({4-[(E)-(4-Bromobenzoyl)diazenyl]anilino}oxy)(4-methylphenyl)methanone CAS No. 6938-74-5](/img/structure/B11977615.png)
({4-[(E)-(4-Bromobenzoyl)diazenyl]anilino}oxy)(4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide is a complex organic compound with the molecular formula C21H16BrN3O3 and a molecular weight of 438.284 g/mol This compound is notable for its unique structure, which includes a bromine atom, a benzohydrazide moiety, and a cyclohexadienylidene group
Métodos De Preparación
The synthesis of 4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 4-methylbenzoyl chloride: This is achieved by reacting 4-methylbenzoic acid with thionyl chloride under reflux conditions.
Preparation of the oxime: The 4-methylbenzoyl chloride is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.
Cyclohexadienylidene intermediate: The oxime is then reacted with a cyclohexadienylidene precursor under acidic conditions to form the cyclohexadienylidene intermediate.
Final coupling: The intermediate is then coupled with 4-bromobenzohydrazide under basic conditions to yield the final product.
Análisis De Reacciones Químicas
4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Aplicaciones Científicas De Investigación
4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparación Con Compuestos Similares
4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide can be compared with other similar compounds, such as:
4-bromo-N’-(4-{[(4-chlorobenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide: This compound has a similar structure but with a chlorine atom instead of a methyl group.
4-bromo-N’-(4-{[(4-fluorobenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide: This compound has a fluorine atom instead of a methyl group.
4-bromo-N’-(4-{[(4-nitrobenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide: This compound has a nitro group instead of a methyl group.
These similar compounds highlight the uniqueness of 4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide, particularly in terms of its potential biological activities and applications in scientific research.
Propiedades
Número CAS |
6938-74-5 |
|---|---|
Fórmula molecular |
C21H16BrN3O3 |
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
[4-[(4-bromobenzoyl)diazenyl]anilino] 4-methylbenzoate |
InChI |
InChI=1S/C21H16BrN3O3/c1-14-2-4-16(5-3-14)21(27)28-25-19-12-10-18(11-13-19)23-24-20(26)15-6-8-17(22)9-7-15/h2-13,25H,1H3 |
Clave InChI |
MDFKTTYVTGWBRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)ONC2=CC=C(C=C2)N=NC(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977534.png)

![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977542.png)
![1-(2,5-Dimethylanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11977549.png)



![N'-[(E)-(3-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11977578.png)
![5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11977585.png)
![(5Z)-3-(3-methoxypropyl)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977591.png)

![(2E)-N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenamide](/img/structure/B11977616.png)

![Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11977619.png)
